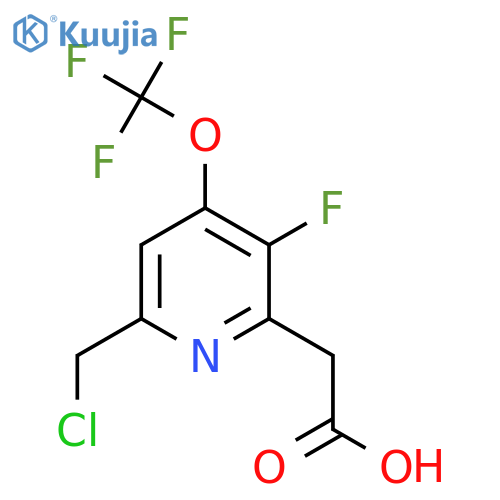

Cas no 1804741-83-0 (6-(Chloromethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetic acid)

1804741-83-0 structure

商品名:6-(Chloromethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetic acid

CAS番号:1804741-83-0

MF:C9H6ClF4NO3

メガワット:287.595455646515

CID:4830431

6-(Chloromethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetic acid 化学的及び物理的性質

名前と識別子

-

- 6-(Chloromethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetic acid

-

- インチ: 1S/C9H6ClF4NO3/c10-3-4-1-6(18-9(12,13)14)8(11)5(15-4)2-7(16)17/h1H,2-3H2,(H,16,17)

- InChIKey: DBJMINMFGPPOFX-UHFFFAOYSA-N

- ほほえんだ: ClCC1=CC(=C(C(CC(=O)O)=N1)F)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 302

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 59.4

6-(Chloromethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029097625-1g |

6-(Chloromethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetic acid |

1804741-83-0 | 97% | 1g |

$1,460.20 | 2022-04-01 |

6-(Chloromethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetic acid 関連文献

-

Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855

-

Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213

-

3. Book reviews

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

-

Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838

1804741-83-0 (6-(Chloromethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetic acid) 関連製品

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量